Cas no 160495-86-3 (L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-)
![L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- structure](https://fr.kuujia.com/scimg/cas/160495-86-3x500.png)
160495-86-3 structure
Nom du produit:L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-
L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- Propriétés chimiques et physiques
Nom et identifiant
-
- L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-
- benzyl [(2S)-1-({(2S,3R,4R)-5-({(2S)-1-[(1H-benzimidazol-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-3-hydroxy-4-[(4-methoxybenzyl)amino]-5-oxo-1-phenylpentan-2-yl}amino)-3-methyl-1-oxobutan-2-yl]carbamate (non-preferred name)
- benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobut
- L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)meth
- L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]a
- CHEMBL318803
- (2R,3R,4S)-N-[2-[(4-Methoxybenzylamino]-4-[[N-[(benzyloxy)carbonyl]valyl]amino]-3-hydroxy-5- phenylpentanoyl]valine(2-benzimidazolyl)methylamide
- benzyl N-[(1S)-1-[[(1S,2R,3R)-4-[[(1S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-propyl]amino]-1-benzyl-2-hydroxy-3-[(4-methoxyphenyl)methylamino]-4-oxo-butyl]carbamoyl]-2-methyl-propyl]carbamate
- 2-Aminobenzyl-Substituted AHPPA deriv. 1
- benzyl N-[(1S)-1-{[(2S,3R,4R)-4-{[(1S)-1-[(1H-1,3-benzodiazol-2-ylmethyl)carbamoyl]-2-methylpropyl]carbamoyl}-3-hydroxy-4-{[(4-methoxyphenyl)methyl]amino}-1-phenylbutan-2-yl]carbamoyl}-2-methylpropyl]carbamate
- Statine deriv. 47
- (2R,3R,4S)-N-(2-((4-Methoxybenzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine(2-benzimidazolyl)methylamide
- 160495-86-3
- DTXSID80166890
- BDBM964
-
- Piscine à noyau: InChI=1S/C45H55N7O7/c1-28(2)38(42(54)47-26-37-48-34-18-12-13-19-35(34)49-37)51-44(56)40(46-25-31-20-22-33(58-5)23-21-31)41(53)36(24-30-14-8-6-9-15-30)50-43(55)39(29(3)4)52-45(57)59-27-32-16-10-7-11-17-32/h6-23,28-29,36,38-41,46,53H,24-27H2,1-5H3,(H,47,54)(H,48,49)(H,50,55)(H,51,56)(H,52,57)/t36-,38-,39-,40+,41+/m0/s1
- La clé Inchi: VDAMGRGIJMNRLL-KMHPXQNHSA-N
- Sourire: COC1C=CC(CN[C@H]([C@@H]([C@@H](NC([C@@H](NC(OCC2C=CC=CC=2)=O)C(C)C)=O)CC2C=CC=CC=2)O)C(N[C@H](C(NCC2NC3=CC=CC=C3N=2)=O)C(C)C)=O)=CC=1
Propriétés calculées
- Qualité précise: 805.416297
- Masse isotopique unique: 805.416297
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 59
- Nombre de liaisons rotatives: 21
- Complexité: 1300
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.8
- Surface topologique des pôles: 196
Propriétés expérimentales
- Dense: 1.232
- Point d'ébullition: 1103.3°C at 760 mmHg
- Point d'éclair: 621°C
- Indice de réfraction: 1.608
L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- Littérature connexe
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
160495-86-3 (L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-) Produits connexes
- 1171857-12-7(1-(3-chloro-4-methoxyphenyl)-3-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)
- 420-94-0(2-Bromo-2,2-difluoroethanol)
- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 545433-88-3(Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester)
- 2227822-25-3(rac-(1R,2R)-2-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropan-1-amine)
- 2228162-58-9(Methyl 6-(2-amino-1-fluoroethyl)pyridine-3-carboxylate)
- 2172588-80-4(4-(bromomethyl)-5-(3-fluorophenyl)-2H-1,3-dioxol-2-one)
- 2091372-87-9(3-(6-bromopyridin-3-yl)propanenitrile)
- 946286-53-9(1-(2-chlorobenzenesulfonyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 1628507-86-7(1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid)
Fournisseurs recommandés
pengshengyue
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot